molecular formula C11H18N4O3S B6773768 N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide

N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide

Cat. No.: B6773768
M. Wt: 286.35 g/mol
InChI Key: JLDKMLZIIODTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a sulfonamide group attached to an oxetane ring

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-14(2)11-12-4-9(5-13-11)6-15(3)19(16,17)10-7-18-8-10/h4-5,10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDKMLZIIODTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)CN(C)S(=O)(=O)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The oxetane ring is then synthesized and attached to the pyrimidine ring via a sulfonamide linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylmethanesulfonamide
  • N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylbenzenesulfonamide

Uniqueness

N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide is unique due to the presence of the oxetane ring, which imparts distinct chemical properties such as ring strain and reactivity. This makes it a valuable compound for specific synthetic applications and potential pharmaceutical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.